molecular formula C11H18N2O2 B1398866 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester CAS No. 856256-91-2

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Cat. No.: B1398866
CAS No.: 856256-91-2
M. Wt: 210.27 g/mol
InChI Key: ZDXLJRRATPHRIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols . This process, known as esterification, occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .


Molecular Structure Analysis

The molecular structure of an ester is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) . The specific structure of “5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester” would depend on the specific locations of these groups in the molecule.


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” would undergo would depend on the specific structure of the molecule.


Physical and Chemical Properties Analysis

Esters generally have pleasant, sometimes fruity, fragrances . They are used in a variety of applications, including in perfumes and flavorings . The physical and chemical properties of “this compound” would depend on the specific structure of the molecule.

Scientific Research Applications

Synthesis and Pharmacological Applications

This compound and its derivatives are subjects of synthesis for their potential pharmacological properties. For example, the synthesis of similar compounds, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, has been explored for their analgesic and anti-inflammatory activities. One of the synthesized compounds showed promising results as an analgesic and anti-inflammatory agent with mild ulcerogenic potential compared to standard drugs, indicating its potential as a lead molecule for further modification and development into a novel class of therapeutic agents (Gokulan et al., 2012).

Chemical Synthesis and Industrial Applications

The compound is also significant in chemical synthesis and material science. For instance, ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of darolutamide (a potential blockbuster drug substance), demonstrates the importance of such compounds in the development of new pharmaceuticals. A safe and metal-free process for its preparation highlights its role in facilitating environmentally friendly and efficient pharmaceutical synthesis (Szilágyi et al., 2022).

Corrosion Inhibition

In the field of materials science, derivatives of the mentioned compound, such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies reveal the potential of pyrazole derivatives in industrial applications, particularly in protecting metals against corrosion, thus extending the lifespan of metal structures and components (Herrag et al., 2007).

Structural and Spectral Investigations

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been the subject of structural and spectral investigations, providing insights into its molecular geometry and electronic structure. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in various fields, including drug design and materials science (Viveka et al., 2016).

Mechanism of Action

The mechanism of ester formation involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by proton transfers and the elimination of water .

Properties

IUPAC Name

ethyl 5-(3-methylbutyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-15-11(14)10-7-9(12-13-10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXLJRRATPHRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine hydrate (1.43 mL, 2.95 mmol) was added to a stirring room temperature solution of 46 (6.3112 g, 2.95 mmol) in EtOH (29.5 mL, 1 M) under N2. The reaction was then stirred at room temperature until judged complete by HPLC (35 min): The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 4.3911 g (70.9%) of 47. 1H (CDCl3, 400 MHz): δ 13.01 (1H, broad s), 6.52 (1H, s), 4.29 (2H, q, J=7.1 Hz), 2.64 (2H, t, J=7.8 Hz), 1.57-1.41 (3H, m), 1.26 (3H, t, J=7.1 Hz), 5.85 (6H, d, J=5.9 Hz) ppm. 13C (CDCl3, 100 MHz): δ 162.37, 146.26, 143.1, 105.73, 60.53, 37.88, 27.35, 23.42, 22.11, 14.06 ppm. HPLC: 10.006 min.
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
46
Quantity
6.3112 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 mL
Type
solvent
Reaction Step One
Name
Yield
70.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester
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5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

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